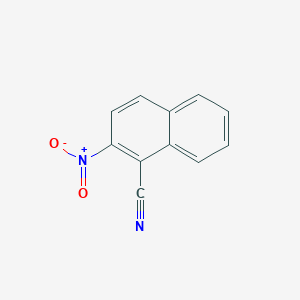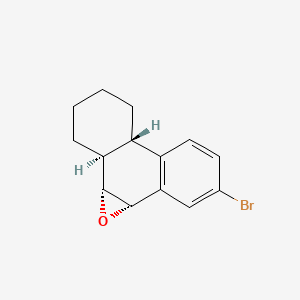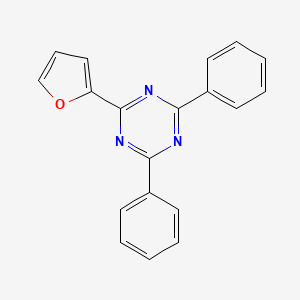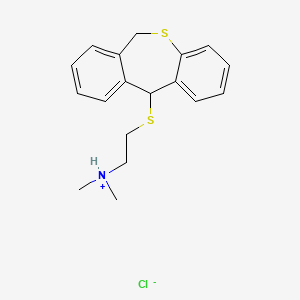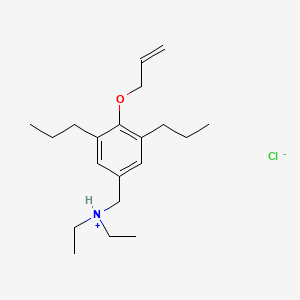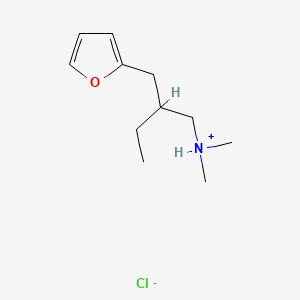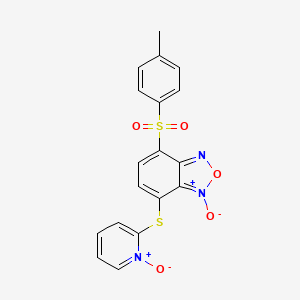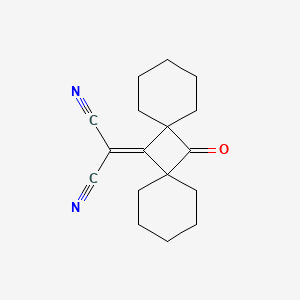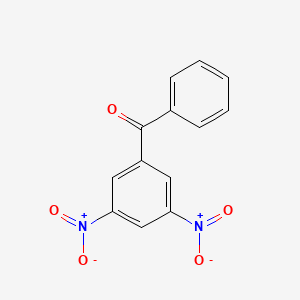
(3,5-Dinitrophenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dinitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H8N2O5. It is a derivative of benzophenone, where the phenyl group is substituted with two nitro groups at the 3 and 5 positions. This compound is known for its unique chemical properties and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dinitrophenyl)(phenyl)methanone typically involves the nitration of benzophenone. The reaction is carried out by treating benzophenone with a nitrating mixture, usually composed of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and concentration of reactants to ensure high yield and purity. The product is then subjected to various purification steps, including filtration, washing, and drying .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dinitrophenyl)(phenyl)methanone undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Oxidation: The phenyl group can be oxidized to form various oxidized derivatives
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed
Major Products Formed
Reduction: The major products are (3,5-diaminophenyl)(phenyl)methanone.
Substitution: Products vary depending on the nucleophile used, such as methoxy or tert-butyl derivatives.
Oxidation: Oxidized products include benzoic acid derivatives
Aplicaciones Científicas De Investigación
(3,5-Dinitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (3,5-Dinitrophenyl)(phenyl)methanone involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with nucleophiles. These interactions can affect cellular pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- (3,4-Dihydroxy-2-nitrophenyl)(phenyl)methanone
- (3,5-Diaminophenyl)(phenyl)methanone
- (3,5-Dinitrophenyl)(4-methoxyphenyl)methanone
Uniqueness
(3,5-Dinitrophenyl)(phenyl)methanone is unique due to the presence of two nitro groups, which significantly enhance its electron-withdrawing properties. This makes it more reactive in nucleophilic substitution reactions compared to similar compounds with fewer or no nitro groups. Additionally, its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
51911-74-1 |
|---|---|
Fórmula molecular |
C13H8N2O5 |
Peso molecular |
272.21 g/mol |
Nombre IUPAC |
(3,5-dinitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8N2O5/c16-13(9-4-2-1-3-5-9)10-6-11(14(17)18)8-12(7-10)15(19)20/h1-8H |
Clave InChI |
FHIDEWWHKSJPTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


